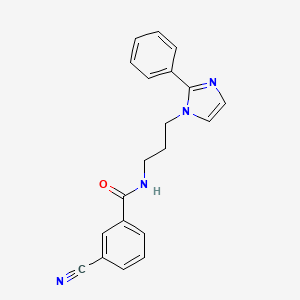

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. It is a member of the imidazole family of compounds, which have been shown to have a wide range of biological activities. In

Aplicaciones Científicas De Investigación

- Imidazole derivatives have attracted attention in cancer research due to their diverse biological activities. 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has been explored for its potential as an anticancer agent. Researchers have synthesized and evaluated its cytotoxicity against cancer cell lines, demonstrating promising results .

- Imidazole-based compounds have been investigated for their use in OLEDs. The presence of the cyano group in 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide enhances its thermal stability, making it suitable for forming stable amorphous films in OLED devices .

- Researchers have optimized imidazole derivatives to develop potent covalent inhibitors of p97, a protein involved in cellular processes. These compounds specifically target the C522 residue of p97, showing selectivity and potential therapeutic applications .

- Imidazole serves as a core structure in various natural products and commercial drugs. While not all of these directly involve 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide , understanding its properties contributes to the broader field of drug discovery and development .

- Recent advances in imidazole synthesis have focused on regioselective methods. Although not specific to our compound, these developments impact the entire field of imidazole-based research .

Anticancer Potential

Organic Light-Emitting Diodes (OLEDs)

p97 Inhibitors

Drug Synthesis and Development

Regiocontrolled Synthesis of Substituted Imidazoles

Propiedades

IUPAC Name |

3-cyano-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c21-15-16-6-4-9-18(14-16)20(25)23-10-5-12-24-13-11-22-19(24)17-7-2-1-3-8-17/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQYBFRVRHRQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)

![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)